molecular formula C₁₄H₁₄N₄O B1145205 N2-Methyl-4'-OH-PhIP CAS No. 934976-48-4

N2-Methyl-4'-OH-PhIP

Cat. No.: B1145205
CAS No.: 934976-48-4
M. Wt: 254.29
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methyl-4'-OH-PhIP is a recognized metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) . PhIP is a heterocyclic aromatic amine (HAA) that is mass-abundant in cooked meat and is formed during high-temperature cooking processes . As a procarcinogen, PhIP requires metabolic activation to exert its genotoxic effects . The study of metabolites like this compound is therefore critical in toxicology research to understand the metabolic pathways and bioactivation of PhIP . Research into HAAs like PhIP is significant as chronic dietary exposure has been linked to cancer risk in epidemiological studies, and PhIP itself is a carcinogen in rodents and a potential human carcinogen . Furthermore, recent in vitro studies have begun to explore the role of PhIP in other disease models, such as its selective toxicity to dopaminergic neurons, which may provide insights into environmental factors in neurodegenerative diseases . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

934976-48-4

Molecular Formula

C₁₄H₁₄N₄O

Molecular Weight

254.29

Synonyms

N,​1-​Dimethyl-​6-​phenyl-1H-​Imidazo[4,​5-​b]​pyridin-​2-​amine; 

Origin of Product

United States

Metabolic Pathways and Biotransformation of N2 Methyl 4 Oh Phip Precursors

Phase I Metabolism: N-Hydroxylation and Hydroxylation of PhIP

The initial and rate-limiting step in the metabolic activation of PhIP is its oxidation, primarily through N-hydroxylation and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. This phase I metabolic process is critical as it converts the relatively inert PhIP molecule into more reactive intermediates.

Role of Cytochrome P450 Enzymes in N2-Hydroxylation (e.g., CYP1A1, CYP1A2, CYP1B1)

The N-hydroxylation of PhIP at the exocyclic amino group (N2-position) to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) is a key activation step. ontosight.ai Several CYP enzymes, particularly those in the CYP1A subfamily, are instrumental in this process. nih.govoup.com

CYP1A2: This enzyme, predominantly expressed in the liver, has long been considered a major contributor to PhIP N-hydroxylation. oup.comnih.govnih.gov Studies using human liver microsomes and recombinant CYP1A2 have demonstrated its capacity to catalyze the formation of N-OH-PhIP. oup.comnih.gov Although CYP1A2 exhibits a high maximal velocity (Vmax) for this reaction, its catalytic efficiency (Vmax/Km) may be lower than that of CYP1A1. nih.govosti.gov Interestingly, research in Cyp1a2-null mice has revealed that PhIP carcinogenesis can proceed independently of CYP1A2, suggesting the involvement of other enzymes. oup.comoup.com

CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 plays a significant role in the metabolic activation of PhIP in tissues such as the lung. osti.govnih.gov It exhibits a high catalytic efficiency for PhIP N-hydroxylation, even greater than CYP1A2, suggesting its importance in local tissue activation. nih.govoup.com Studies with Cyp1a1-null mice have shown reduced PhIP-DNA adducts in the lung, highlighting the crucial role of this enzyme in this specific organ. osti.gov

CYP1B1: This extrahepatic P450 also contributes to PhIP metabolism, including the formation of N-OH-PhIP. oup.comnih.gov However, its catalytic activity for N-hydroxylation is considerably lower than that of CYP1A1 and CYP1A2. nih.govosti.gov CYP1B1 also catalyzes the formation of the non-mutagenic metabolite 4'-hydroxy-PhIP (4'-OH-PhIP). oup.com Several genetic variants of CYP1B1 have been identified, some of which exhibit altered activity in metabolizing PhIP. nih.gov

The kinetic parameters for PhIP metabolism by these human CYP enzymes reveal important distinctions in their roles.

EnzymeMetaboliteVmax (nmol/min/nmol P450)Km (µM)Catalytic Efficiency (Vmax/Km)
CYP1A1N-OH-PhIP165.13.14
CYP1A2N-OH-PhIP90791.14
CYP1B1N-OH-PhIP0.24.50.04
CYP1A14'-OH-PhIP7.88.20.95
CYP1A24'-OH-PhIP1.5430.03
CYP1B14'-OH-PhIP0.32.20.14

Extrahepatic and Tissue-Specific N-Hydroxylation Dynamics

The metabolic activation of PhIP is not confined to the liver. Extrahepatic tissues play a crucial role, particularly in the local formation of reactive metabolites. nih.gov

Lung: The lung demonstrates significant PhIP N-hydroxylase activity, primarily catalyzed by CYP1A1. osti.gov Studies in mice have shown that lung homogenates actively catalyze this reaction. nih.gov This localized activation is of particular importance given the potential for exposure to PhIP through different routes, including inhalation. osti.gov

Kidney and Bladder: Interestingly, in the absence of the tumor suppressor p53, PhIP-DNA adduct levels were found to be higher in the kidney and bladder of mice, which correlated with increased sulfotransferase activity, indicating tissue-dependent metabolic pathways. nih.gov

Mammary Gland and Colon: PhIP-DNA adducts have been detected in the mammary gland and colon of Cyp1a2-null mice, further supporting the role of extrahepatic enzymes, likely CYP1A1, in PhIP activation in these target organs for carcinogenesis. nih.govosti.gov

Phase II Metabolism: Conjugation and Further Activation Pathways

Following Phase I hydroxylation, the resulting metabolites, particularly N-OH-PhIP, undergo Phase II conjugation reactions. These pathways can lead to either detoxification or further activation, generating highly reactive species that can bind to DNA.

Sulfation Pathways and the Role of Sulfotransferases

Sulfation, catalyzed by sulfotransferases (SULTs), is a critical Phase II pathway for N-OH-PhIP. oup.com This process can lead to the formation of a highly reactive O-sulfonyl ester, which can readily form DNA adducts. nih.gov

SULT1A1: This enzyme is implicated in the bioactivation of N-OH-PhIP. nih.govnih.gov Studies have shown that in certain tissues like the kidney, higher SULT1A1 protein levels and activity correlate with increased PhIP-DNA adducts. nih.govscience.gov Interestingly, for PhIP, genotoxicity in some model systems was observed after bioactivation by CYP1A2 and SULT1A1, while N-acetyltransferase 2 (NAT2) had no effect. nih.govresearchgate.net

Acetylation Pathways and N-Acetyltransferases

Acetylation, mediated by N-acetyltransferases (NATs), is another key Phase II pathway. O-acetylation of N-OH-PhIP by NATs can produce a reactive N-acetoxy ester, which is a potent mutagen. oup.comtandfonline.com

NAT2: N-acetyltransferase 2 is considered a significant enzyme in the bioactivation of N-OH-PhIP. tandfonline.comscielo.brnih.gov The O-acetylation of N-OH-PhIP is a critical step leading to the formation of DNA adducts. nih.gov However, some studies suggest that the metabolic activation of PhIP can be independent of NAT enzymes. oup.com In certain experimental systems, the genotoxicity of PhIP did not depend on NAT2 activity. nih.govresearchgate.net

Glucuronidation Pathways of N2-Methyl-4'-OH-PhIP and Related Metabolites (e.g., UDP-Glucuronosyltransferases UGT1A1, UGT1A4, UGT1A9)

Glucuronidation is a major detoxification pathway for both PhIP and its hydroxylated metabolites. oup.comebi.ac.uk This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to the substrate, increasing its water solubility and facilitating its excretion. oup.com

UGT1A1: This enzyme is considered a primary catalyst for the N-glucuronidation of N-OH-PhIP. osti.govnih.govnih.gov It has the highest capacity to convert N-OH-PhIP to N-hydroxy-PhIP-N2-glucuronide. oup.comwikigenes.org The formation of this glucuronide is a significant detoxification step in humans. oup.comnih.gov

UGT1A4: UGT1A4 also participates in the glucuronidation of PhIP and N-OH-PhIP. oup.comnih.govwikigenes.org While it can form direct PhIP-glucuronides, its efficiency is much lower compared to its activity towards N-OH-PhIP. oup.com In contrast to UGT1A1, UGT1A4 can preferentially form the PhIP-N3-glucuronide. oup.com

UGT1A9: This UGT isoform is also involved in the glucuronidation of both PhIP and N-OH-PhIP. oup.comresearchgate.net It can produce both N-hydroxy-PhIP-N2-glucuronide and N-hydroxy-PhIP-N3-glucuronide. oup.com

UGT1A10: This extra-hepatic UGT has shown significant activity against PhIP and N-OH-PhIP, suggesting an important role in detoxification in tissues where it is expressed, such as the digestive tract. oup.comnih.gov

The formation of direct PhIP-glucuronides by UGT1A1, UGT1A4, and UGT1A9 is generally a much slower reaction compared to the glucuronidation of N-OH-PhIP. oup.com

EnzymeSubstrateMetaboliteApparent Km (µM)Vmax (pmol/min/mg protein)
UGT1A1N-hydroxy-PhIPN-hydroxy-PhIP-N2-glucuronide4.584.18
UGT1A9N-hydroxy-PhIPN-hydroxy-PhIP-N3-glucuronide3.734.07

The ratio of different glucuronide conjugates formed can vary depending on the specific UGT isozyme. For instance, UGT1A1 primarily produces N-hydroxy-PhIP-N2-glucuronide, which is the most abundant conjugate found in human urine after PhIP exposure. osti.gov

Interspecies Metabolic Differences and Their Implications for Research Models

The biotransformation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), the parent compound and primary precursor to this compound, displays notable differences across various species, which has significant implications for the selection and interpretation of data from animal research models. These metabolic distinctions primarily revolve around the activity and regioselectivity of cytochrome P450 (CYP) enzymes.

In humans, the metabolic activation of PhIP is predominantly initiated by CYP1A2-mediated N-hydroxylation, leading to the formation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), a key genotoxic metabolite. nih.govcancer-genetics.org This activation pathway is considered a critical step in the potential carcinogenicity of PhIP. Conversely, rodent models, such as rats, exhibit a different metabolic preference. In these animals, the primary route of PhIP metabolism is 4'-hydroxylation, a detoxification pathway, which is also catalyzed by CYP1A2. nih.gov This results in the formation of 4'-hydroxy-PhIP (4'-OH-PhIP), a less toxic metabolite.

These divergent pathways between humans and rodents present a challenge for extrapolating research findings from animal models to human health risk assessments. nih.govresearchgate.net To bridge this gap, transgenic mouse models have been developed. Specifically, CYP1A-humanized mice, which express human CYP1A1 and CYP1A2 genes but lack the murine orthologs, have been instrumental. cancer-genetics.org Studies using these humanized mice demonstrate a metabolic profile that more closely mimics human PhIP metabolism, showing a preference for N2-hydroxylation over 4'-hydroxylation. cancer-genetics.orgresearchgate.net

The formation of N2-Methyl-PhIP, another precursor to this compound, occurs through methylation at the N2 position by methyltransferase enzymes, representing an alternative metabolic route to hydroxylation. vulcanchem.com While the specific N-methyltransferase responsible for this reaction in PhIP metabolism is not yet fully characterized, research using metabolomic approaches has identified N2-Methyl-PhIP in biological samples and highlighted its role in understanding the balance between metabolic activation and detoxification pathways. vulcanchem.com

The following interactive data table summarizes the key interspecies differences in the metabolism of PhIP precursors.

SpeciesPrimary Metabolic PathwayKey EnzymesMajor MetabolitesImplications for Research
Human N-hydroxylation (Activation)CYP1A2N-OH-PhIP, Glucuronide conjugates of N-OH-PhIP nih.govresearchgate.netDirect extrapolation from rodent models is challenging due to different primary metabolic routes.
Rat 4'-hydroxylation (Detoxification)CYP1A24'-OH-PhIP and its sulfate (B86663)/glucuronide conjugates nih.govMay underestimate the genotoxic potential of PhIP relevant to humans.
Mouse (Wild-type) 4'-hydroxylation (Detoxification)Cyp1a24'-OH-PhIP cancer-genetics.orgSimilar to rats, metabolic pathway differs significantly from humans.
Mouse (CYP1A-humanized) N-hydroxylation (Activation)Human CYP1A2N-OH-PhIP cancer-genetics.orgresearchgate.netProvides a more relevant model for studying human-like PhIP metabolism and toxicity.

Formation of Secondary Metabolites and Degradation Products as Research Markers (e.g., 5-OH-PhIP)

The metabolic activation of PhIP not only leads to the formation of various hydroxylated and methylated derivatives but also results in secondary metabolites and degradation products that are valuable as research markers. Among these, 5-hydroxy-PhIP (5-OH-PhIP) has emerged as a significant biomarker.

Unlike 4'-OH-PhIP, which is a direct product of CYP-mediated hydroxylation, 5-OH-PhIP is formed through a more complex pathway. frontiersin.org It is a degradation product of unstable conjugates formed from the reactive electrophilic metabolite, N-acetoxy-PhIP, with proteins or glutathione (B108866). frontiersin.org The formation of N-acetoxy-PhIP is a subsequent step after the initial N-hydroxylation of PhIP. capes.gov.br

The significance of 5-OH-PhIP as a biomarker lies in its direct link to the formation of the ultimate mutagenic metabolite of PhIP. capes.gov.br Research has demonstrated a linear correlation between the concentration of N-OH-PhIP and the formation of both DNA adducts and 5-OH-PhIP. cancer-genetics.orgfda.gov This indicates that the amount of 5-OH-PhIP formed reflects the extent of PhIP's conversion to its genotoxic form. Therefore, urinary levels of 5-OH-PhIP can serve as a surrogate marker for the biologically effective dose of PhIP. cancer-genetics.org

In vivo studies in rats have shown that a significant portion of an administered PhIP dose is excreted as 5-OH-PhIP in the urine within 24 hours, further supporting its utility as a practical biomarker for monitoring PhIP exposure. capes.gov.br The detection of 5-OH-PhIP in human urine following the consumption of cooked meat confirms its relevance in human biomonitoring studies. frontiersin.org

In addition to 5-OH-PhIP, metabolomic studies have identified a range of other secondary metabolites and degradation products. A comprehensive investigation of PhIP metabolism in mice identified a total of 17 urinary metabolites, including eight novel ones. nih.gov These included various glucuronide and sulfate conjugates of hydroxylated PhIP, as well as dihydroxylated metabolites. nih.gov The identification of these numerous metabolites provides a more complete picture of the complex biotransformation of PhIP and offers a suite of potential biomarkers for assessing exposure and metabolic phenotype.

The table below lists some of the key secondary metabolites and degradation products of PhIP precursors that are used as research markers.

MetabolitePrecursorFormation PathwaySignificance as a Research Marker
5-hydroxy-PhIP (5-OH-PhIP) N-acetoxy-PhIP (from N-OH-PhIP)Degradation of N-acetoxy-PhIP conjugates with proteins or glutathione. frontiersin.orgBiomarker for the genotoxic dose of PhIP, as its formation correlates with DNA adduct formation. cancer-genetics.orgcapes.gov.brfda.gov
N-OH-PhIP-N2-glucuronide N-OH-PhIPGlucuronidation at the N2-position of N-OH-PhIP. researchgate.netA major urinary metabolite in humans, reflecting the N-hydroxylation activation pathway. researchgate.net
N-OH-PhIP-N3-glucuronide N-OH-PhIPGlucuronidation at the N3-position of N-OH-PhIP. researchgate.netAnother significant urinary metabolite in humans indicative of the activation pathway. researchgate.net
4'-PhIP-sulfate 4'-OH-PhIPSulfation of 4'-OH-PhIP. researchgate.netA major metabolite in rodents, representing a detoxification pathway. Its levels can indicate interspecies differences in metabolism. researchgate.net
PhIP-N2-glucuronide PhIPDirect glucuronidation of PhIP at the N2-position. researchgate.netRepresents a direct detoxification pathway of the parent compound. researchgate.net
N2-Methyl-PhIP PhIPN2-methylation by methyltransferase enzymes. vulcanchem.comMarker for an alternative metabolic pathway to hydroxylation; its abundance can provide insights into the balance of metabolic routes. vulcanchem.com

Mechanisms of Dna Adduct Formation by N2 Methyl 4 Oh Phip

Electrophilic Intermediate Generation from N2-Methyl-4'-OH-PhIP

The bioactivation of PhIP is a multi-step process that culminates in the formation of highly reactive electrophilic intermediates capable of covalently binding to DNA. The initial and critical step is the N-hydroxylation of the exocyclic amino group of PhIP, primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to form N-hydroxy-PhIP (N-OH-PhIP). pnas.orgdtic.milresearchgate.net This metabolite is considered a proximate carcinogen.

Further activation occurs through phase II esterification enzymes, which convert N-OH-PhIP into unstable esters, such as N-acetoxy-PhIP and N-sulfoxy-PhIP. dtic.miliarc.fr These esters are highly reactive and can undergo heterolytic cleavage of the N-O bond to generate a highly electrophilic nitrenium ion. pnas.orgimrpress.comresearchgate.netnih.gov This nitrenium ion is considered the ultimate carcinogenic metabolite of PhIP, readily reacting with nucleophilic sites on DNA. pnas.orgimrpress.comresearchgate.net The formation of these reactive esters and the subsequent nitrenium ion is a key determinant of PhIP's genotoxicity. iarc.frimrpress.com While N-OH-PhIP itself does not react with DNA in vitro, its esterification is a prerequisite for DNA binding. iarc.fr

Table 1: Key Enzymes in the Bioactivation of PhIP
Enzyme FamilySpecific EnzymeRole in Bioactivation
Cytochrome P450CYP1A2Catalyzes the initial N-hydroxylation of PhIP to N-OH-PhIP. pnas.orgdtic.mil
AcetyltransferasesNAT1, NAT2Catalyze the O-acetylation of N-OH-PhIP to form N-acetoxy-PhIP. pnas.org
SulfotransferasesSULT1A1Catalyzes the O-sulfation of N-OH-PhIP to form N-sulfoxy-PhIP. pnas.orgoup.com

Specificity of DNA Adducts: N2-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) Formation

The highly reactive nitrenium ion generated from the metabolic activation of PhIP exhibits a strong preference for reacting with guanine (B1146940) bases in DNA. iarc.froup.comnih.gov The principal and most well-characterized DNA adduct formed is N²-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), where the nitrogen of the exocyclic amino group of PhIP forms a covalent bond with the C8 position of guanine. ontosight.aipnas.orgiarc.fr This adduct has been unequivocally identified in numerous studies and is considered the major DNA lesion resulting from PhIP exposure. pnas.orgresearchgate.net

While the dG-C8-PhIP adduct is the predominant form, other minor adducts have been detected in vitro, although they have not been fully characterized. oup.com The reaction of N-acetoxy-PhIP, the reactive ester of N-OH-PhIP, with deoxyguanosine proceeds readily, while reactions with other DNA bases like deoxyadenosine, deoxycytidine, and thymidine (B127349) are minimal to non-existent. iarc.froup.com The formation of the dG-C8-PhIP adduct distorts the DNA helix, which can interfere with DNA replication and transcription, leading to mutations. pnas.orgresearchgate.net Specifically, this adduct has been shown to induce G to T transversions. oup.com

Location and Distribution of DNA Adducts in Various Biological Matrices and Organs

Following administration of PhIP, DNA adducts are not uniformly distributed throughout the body. Their levels vary significantly across different organs and biological matrices, and this distribution is influenced by the metabolic activation and detoxification capacities of each tissue. oup.comnih.gov

In studies with male Fischer-344 rats, the highest levels of PhIP-DNA adducts were found in the large intestine, the primary target organ for PhIP-induced tumors in this model. nih.gov Significant adduct levels were also detected in white blood cells (WBCs), indicating systemic circulation of the ultimate carcinogenic form of PhIP. nih.gov The order of adduct levels in this model was: large intestine > WBCs > stomach > small intestine > kidney > liver > lungs. nih.gov

Interestingly, in conventional rats and mice, the liver exhibits very low levels of PhIP-DNA adducts despite having high levels of CYP1A2, the enzyme responsible for the initial activation of PhIP. oup.comoup.com This is attributed to efficient detoxification pathways in the liver and the transport of the intermediate metabolite, N-OH-PhIP, to extrahepatic tissues for final activation. oup.com In contrast, in mice transgenic for human sulfotransferase SULT1A1, the liver showed a 13-fold increase in PhIP-DNA adducts compared to wild-type mice, highlighting the crucial role of this enzyme in the tissue-specific genotoxicity of PhIP. oup.com

PhIP-DNA adducts have also been detected in human tissues, including the colon, prostate, and breast, which are potential targets for PhIP-induced carcinogenesis. ontosight.aioup.commdpi.com The presence of these adducts in human tissues serves as a biomarker of exposure to dietary heterocyclic amines and is being investigated for its role in cancer risk. ontosight.aiaacrjournals.org

Table 2: Relative Distribution of PhIP-DNA Adducts in Male Fischer-344 Rats
Organ/TissueRelative Adduct Level (adducts per 10⁷ nucleotides)
Large Intestine5.66
White Blood Cells5.04
Stomach1.44
Small Intestine1.32
Kidney1.16
Liver0.67
Lungs0.52

Data from a study involving a single oral dose of 50 mg PhIP/kg. nih.gov

Genotoxicity and Mutagenic Potential of N2 Methyl 4 Oh Phip

Induction of Gene Mutations (e.g., G→T Transversions, HPRT Locus Mutations)

The metabolic activation of PhIP leads to the formation of DNA adducts, which, if not repaired, can result in gene mutations during DNA replication. A primary metabolite, 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), is known to bind predominantly to the C8 position of guanine (B1146940) in DNA. osti.gov This binding can induce specific types of mutations.

Research has demonstrated that PhIP and its metabolites preferentially cause G:C to T:A transversions. aacrjournals.org For instance, studies in transgenic rats treated with PhIP revealed that G:C → T:A transversions were the predominant type of mutation observed in various tissues, including the colon and prostate. aacrjournals.org These mutations are a characteristic signature of PhIP-induced DNA damage.

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene is a common target for studying chemically induced mutations in mammalian cells. In cultured repair-deficient Chinese hamster ovary (CHO) cells, PhIP has been shown to induce mutations at the hprt locus. iarc.fr While direct studies on N2-Methyl-4'-OH-PhIP's effect on the HPRT locus are limited, the known mutagenicity of the parent compound and its other metabolites suggests a potential for similar activity. The types of mutations found in the hprt gene after exposure to certain mutagens often include G:C→T:A transversions, which aligns with the known mutational spectrum of PhIP. researchgate.net

Table 1: Common Gene Mutations Induced by PhIP Metabolites

Mutation Type Description Associated Compound(s)
G→T Transversion A guanine (G) base is replaced by a thymine (B56734) (T) base. PhIP, N-OH-PhIP
HPRT Locus Mutations Mutations occurring in the hypoxanthine-guanine phosphoribosyltransferase gene. PhIP
-1 Frameshift Deletion of a single base pair, often a guanine. PhIP

Chromosomal Aberrations and Sister Chromatid Exchanges Induced by this compound Metabolites

Genotoxic agents can cause larger-scale damage to chromosomes, leading to structural changes known as chromosomal aberrations or exchanges between sister chromatids (sister chromatid exchanges, SCEs).

PhIP has been shown to induce both chromosomal aberrations and SCEs in cultured mammalian cells, particularly in cells deficient in DNA repair mechanisms. iarc.fr Specifically, in repair-deficient Chinese hamster ovary (CHO) cells, PhIP treatment resulted in an increase in both SCEs and chromosomal aberrations. iarc.fr In vivo studies have also reported that PhIP can induce SCEs in the bone-marrow cells of mice. iarc.fr

While direct evidence for this compound is not as extensive, the genotoxic activity of the parent compound, PhIP, strongly suggests that its metabolites contribute to these clastogenic effects. The formation of bulky DNA adducts by PhIP metabolites can interfere with DNA replication and segregation, leading to the formation of breaks and exchanges.

Table 2: Cytogenetic Damage Induced by PhIP

Endpoint Observation Model System
Chromosomal Aberrations Increased frequency Cultured repair-deficient CHO cells
Sister Chromatid Exchanges Increased frequency Cultured repair-deficient CHO cells, Mouse bone-marrow cells

Influence of DNA Repair Deficiencies on Genotoxic Susceptibility (e.g., Nucleotide Excision Repair Pathway)

The cellular response to DNA damage is critical in mitigating the genotoxic effects of chemicals. The nucleotide excision repair (NER) pathway is a major DNA repair mechanism responsible for removing bulky DNA adducts, such as those formed by PhIP. unimedizin-mainz.dewikipedia.org The NER pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets damage in actively transcribed gene strands. wikipedia.orgatlasgeneticsoncology.org

Deficiencies in the NER pathway significantly enhance the genotoxicity of PhIP. unimedizin-mainz.de Studies using mice deficient in the XPA protein, a key component of both GG-NER and TC-NER, have shown increased susceptibility to PhIP-induced DNA damage. oup.com These XPA-deficient mice exhibited higher levels of PhIP-DNA adducts and increased mutation frequencies in the lacZ reporter gene compared to wild-type mice. unimedizin-mainz.deoup.com This indicates that NER is crucial for repairing PhIP-induced lesions and protecting against its toxic and mutagenic effects. oup.com

In contrast, mice lacking the XPC protein, which is primarily involved in GG-NER, did not show the same level of toxicity, suggesting that TC-NER plays a vital role in removing PhIP-DNA adducts from actively transcribed genes, thereby preventing intestinal toxicity. unimedizin-mainz.de The persistence of unrepaired DNA adducts in NER-deficient cells can lead to a higher frequency of mutations and chromosomal damage.

Application of In Vitro and In Vivo Models for Genotoxicity Assessment

A variety of in vitro and in vivo models are utilized to assess the genotoxic potential of chemical compounds like this compound and its parent compound, PhIP.

In Vitro Models:

Bacterial Mutagenicity Assays (e.g., Ames test): PhIP is mutagenic in Salmonella typhimurium strains, a standard bacterial reverse mutation assay. iarc.fr

Mammalian Cell Culture Assays: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, are used to evaluate the induction of gene mutations (e.g., at the hprt locus), chromosomal aberrations, and sister chromatid exchanges. iarc.fr Human cell lines, like HepaRG, are also employed to study metabolism and genotoxicity in a human-relevant context. nih.gov

In Vivo Models:

Transgenic Rodent Models: Transgenic mice and rats carrying reporter genes like lacZ or cII are valuable tools for quantifying mutation frequencies in different tissues after exposure to a test compound. aacrjournals.orgoup.com These models have been instrumental in demonstrating the mutagenicity of PhIP in organs like the colon and prostate. aacrjournals.org

DNA Repair Deficient Models: Mice with specific gene knockouts in DNA repair pathways, such as XPA-deficient mice, are used to investigate the role of these pathways in the detoxification and genotoxicity of chemicals. oup.com

Standard Rodent Bioassays: Long-term studies in rats and mice are conducted to assess the carcinogenic potential of compounds, which is often linked to their genotoxic activity. PhIP has been shown to induce tumors in multiple organs in rats. researchgate.net

These models, often used in combination, provide a comprehensive assessment of a compound's ability to damage genetic material and the underlying mechanisms involved.

Carcinogenicity Studies and Tumorigenic Mechanisms in Research Models

Organ-Specific Tumorigenesis in Animal Models

Research in animal models has demonstrated that PhIP exhibits distinct patterns of organ-specific tumorigenesis. These effects are often dependent on the animal species and strain studied.

Colon: In male Fischer 344 rats, dietary administration of PhIP has been shown to induce a high incidence of adenocarcinomas in both the small and large intestines. Specifically, feeding rats 400 ppm of PhIP for up to 52 weeks resulted in a significant number of colon carcinomas. While PhIP alone can induce colon tumors in rats over long exposure periods (52-104 weeks), its combination with agents like dextran (B179266) sodium sulfate (B86663) (DSS) can accelerate tumor development. In mice, however, PhIP alone does not typically induce colon cancer but can lead to the formation of aberrant crypt foci, which are considered pre-neoplastic lesions.

Mammary Gland: Female rats are particularly susceptible to PhIP-induced mammary carcinogenesis. Studies have shown that dietary PhIP leads to the development of mammary adenocarcinomas. The hormonal activities of PhIP are thought to contribute to its tissue-specific carcinogenicity in the mammary gland.

Prostate: PhIP is a recognized prostate carcinogen in male rats. Dietary exposure to PhIP results in prostate carcinomas, and it is considered both a tumor initiator and promoter in the rat ventral prostate. In CYP1A-humanized mice, a model designed to better mimic human metabolism, PhIP induces lesions consistent with early human prostate carcinogenesis, including prostatic intraepithelial neoplasia (PIN).

Liver: Intraperitoneal injection of PhIP into newborn male mice has been shown to increase the incidence of hepatic adenomas. In some mouse studies, liver tumors are among the major types induced by PhIP, particularly in neonatal bioassays.

Lung: Lung tumors have been observed in mice treated with PhIP, often alongside lymphomas and liver tumors.

Lymphoid Tissues: In mice, PhIP is a potent inducer of lymphomas. High incidences of lymphomas are a common finding in long-term studies of PhIP carcinogenicity in various mouse strains.

The following table summarizes the organ-specific tumorigenic effects of PhIP in different animal models.

Animal ModelColonMammary GlandProstateLiverLungLymphoid Tissues
Rats (Fischer 344) Adenocarcinomas (males)Adenocarcinomas (females)Carcinomas (males)Foci of altered hepatocytesNot a primary targetNot a primary target
Mice (various strains) Aberrant crypt fociLess common than in ratsLesions in humanized miceAdenomas (newborn males)Tumors observedHigh incidence of lymphomas

Correlation between Metabolic Activation, DNA Adduct Levels, and Carcinogenic Outcomes in Animal Models

The carcinogenicity of PhIP is intrinsically linked to its metabolic activation and the subsequent formation of DNA adducts. The process begins with the N-hydroxylation of PhIP's exocyclic amino group by cytochrome P450 (CYP) enzymes, primarily CYP1A2, to form N2-hydroxy-PhIP (N-OH-PhIP). This metabolite is a crucial intermediate.

N-OH-PhIP can then undergo further activation through esterification by phase II enzymes like sulfotransferases (SULTs) or N-acetyltransferases (NATs), creating highly reactive electrophilic esters. These esters can covalently bind to DNA, forming PhIP-DNA adducts, with the major adduct being N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). This DNA damage is a critical initiating event in PhIP-induced carcinogenesis.

Studies in animal models have explored the relationship between these molecular events and tumor development:

Dose-Dependent Adduct Formation: Research in Fischer-344 rats has shown that PhIP-DNA adduct formation is dose-dependent. Following oral administration of PhIP, adduct levels were found to be highest in the large intestine, the primary target organ for carcinogenesis in this model. Significant adduct levels were also detected in white blood cells, indicating that the ultimate carcinogenic forms of PhIP circulate throughout the body.

Tissue-Specific Adduct Levels and Carcinogenesis: While there is a clear requirement for metabolic activation and DNA adduct formation, the correlation between the quantity of adducts in a specific tissue and its susceptibility to tumor development is not always direct. For instance, in male rats given PhIP, the highest adduct levels are found in the pancreas, followed by the colon, lung, heart, and liver. However, the primary tumors develop in the colon. This suggests that factors beyond the initial level of DNA damage, such as rates of DNA repair, cell proliferation, and apoptosis, play a significant role in determining organ-specific carcinogenic outcomes. In some studies, adduct levels in the prostate, a target organ, were higher than in other tissues at low doses.

Role of Detoxification Pathways: The balance between activation and detoxification pathways is critical. N-OH-PhIP can be detoxified through glucuronidation. Studies have shown that individuals with higher levels of N-hydroxy-PhIP-N2-glucuronide in their urine tend to have lower levels of PhIP-DNA adducts in their colon, suggesting that glucuronidation is a protective mechanism. Conversely, inhibition of detoxification pathways, such as glutathione (B108866) depletion in the liver, can lead to a significant increase in adduct formation.

The following table presents data on PhIP-DNA adduct levels in various organs of male Fischer-344 rats 24 hours after a single oral dose, illustrating the differential distribution of DNA damage.

OrganRelative Adduct Level (adducts per 107 nucleotides)
Large Intestine 5.66
White Blood Cells 5.04
Stomach 1.44
Small Intestine 1.32
Kidney 1.16
Liver 0.67
Lungs 0.52

Data adapted from a study on PhIP-DNA adduct formation in male Fischer-344 rats.

This complex interplay between metabolic activation, the level and persistence of DNA adducts, DNA repair capacity, and cell turnover ultimately dictates the carcinogenic outcome in different tissues.

Role of Specific Enzyme Polymorphisms and Knockout Models in Carcinogenesis Susceptibility

The use of genetically modified animal models, such as those with specific gene "knockouts," and the study of enzyme polymorphisms have been invaluable in dissecting the specific pathways involved in PhIP carcinogenesis. These models help to clarify the roles of individual enzymes in both the activation and detoxification of PhIP, thereby influencing susceptibility to cancer.

Cyp1a2-null Mice: Cytochrome P450 1A2 (CYP1A2) is considered the primary enzyme responsible for the initial N-hydroxylation of PhIP, a critical activation step. Studies using mice lacking the Cyp1a2 gene (Cyp1a2-null) have produced intriguing and sometimes contradictory results. In some experiments, Cyp1a2-null mice showed lower levels of PhIP-DNA adducts in certain tissues compared to wild-type mice, supporting the role of CYP1A2 in PhIP bioactivation. However, other studies have found that PhIP-induced carcinogenesis, particularly the development of lymphomas and hepatocellular adenomas, still occurs and can even be enhanced in Cyp1a2-null mice. This suggests that while CYP1A2 is a major player, other enzymes or pathways, such as CYP1A1, CYP1B1, or CYP2C enzymes, can also contribute to the metabolic activation of PhIP, especially in the absence of CYP1A2. These findings highlight the complexity of PhIP metabolism and suggest that CYP1A2 might also play a protective or detoxifying role in some contexts.

XPA-null Mice: The XPA gene is critical for the nucleotide excision repair (NER) pathway, which is responsible for removing bulky DNA adducts like those formed by PhIP. Studies using XPA-knockout mice, which lack a functional NER pathway, have demonstrated a dramatically increased sensitivity to PhIP. These mice exhibit extreme toxicity, particularly in the small intestine, at doses much lower than those tolerated by wild-type mice. Furthermore, at subtoxic doses, XPA-null mice show a significantly increased incidence of tumors, including lymphomas and intestinal adenomas and adenocarcinomas. These results underscore the crucial role of DNA repair in protecting against the carcinogenic effects of PhIP and show that deficiencies in this pathway greatly enhance susceptibility.

Humanized CYP1A Mice: To create a more relevant model for human risk assessment, researchers have developed "humanized" mice in which the murine Cyp1a genes are replaced with the human CYP1A1 and CYP1A2 genes. This is important because human CYP1A2 is more efficient at the activation (N²-hydroxylation) of PhIP compared to the mouse equivalent, which favors detoxification (4'-hydroxylation). When treated with PhIP, these hCYP1A mice develop colon and prostate lesions that mimic features of human cancer, whereas wild-type mice are resistant. This model has been instrumental in demonstrating the carcinogenic potential of PhIP under conditions that more closely resemble human metabolism.

Enzyme Polymorphisms (NAT2, SULTs):

N-acetyltransferase 2 (NAT2): After N-hydroxylation, PhIP can be further activated by O-acetylation, a reaction catalyzed by NAT2. Humans exhibit genetic polymorphisms in NAT2, leading to "rapid" and "slow" acetylator phenotypes. It was hypothesized that rapid acetylators might be at higher risk for cancers from PhIP. However, studies in congenic rat models (rapid vs. slow acetylators) found that while NAT2 status significantly affected DNA adduct levels for another heterocyclic amine (MeIQx), it did not significantly alter dG-C8-PhIP adduct levels in the colon or mammary gland. Studies in cell lines also suggest that human NAT2 polymorphism has little effect on PhIP-induced mutagenesis.

Sulfotransferases (SULTs): SULTs represent another pathway for the activation of N-hydroxy-PhIP. Polymorphisms in SULT genes, such as SULT1A1, exist in the human population and can alter enzyme activity. While the direct impact on PhIP carcinogenesis is still being fully elucidated, the expression of human SULT1A1/1A2 in transgenic mice led to significantly elevated PhIP-DNA adduct levels in several tissues, particularly the liver, suggesting that these enzymes can play a key role in PhIP activation and that humans might be more susceptible than standard rodent models.

The table below summarizes the key findings from studies using these specialized animal models.

Model/PolymorphismKey Enzyme/Pathway AffectedMajor Finding in Relation to PhIP CarcinogenesisReference
Cyp1a2-null Mice Cytochrome P450 1A2 (Metabolic Activation)Carcinogenesis proceeds, sometimes enhanced; suggests alternative activation pathways exist.
XPA-null Mice Nucleotide Excision Repair (DNA Repair)Extreme toxicity and increased tumor incidence at low doses, highlighting the protective role of DNA repair.
Humanized CYP1A Mice Human CYP1A1/CYP1A2 (Metabolic Activation)Increased susceptibility to colon and prostate carcinogenesis, mimicking human metabolic activation.
NAT2 Polymorphism Models N-acetyltransferase 2 (Metabolic Activation)Little to no significant effect on PhIP-DNA adduct levels or mutagenesis in animal and cell models.
hSULT1A1/2 Transgenic Mice Human Sulfotransferase 1A1/1A2 (Metabolic Activation)Significantly increased PhIP-DNA adduct levels, suggesting an important role in activation.

Advanced Research Methodologies for N2 Methyl 4 Oh Phip Studies

Analytical Chemistry Techniques for Detection and Quantification of N2-Methyl-4'-OH-PhIP and its Metabolites

Precise and sensitive analytical methods are fundamental to understanding the pharmacokinetics and metabolic pathways of this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Accelerator Mass Spectrometry (AMS) are at the forefront of these analytical efforts, each offering unique advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of PhIP and its metabolites from complex mixtures. When coupled with various detectors, such as Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), HPLC provides reliable and reproducible results. For instance, a reversed-phase HPLC system equipped with a C18 column is commonly used for the analysis of PhIP and its derivatives. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov

While HPLC with UV-Vis or DAD detection is a cost-effective method, its sensitivity can be a limiting factor for detecting the low concentrations of metabolites often found in biological samples. mdpi.com Fluorescence detection offers higher sensitivity for certain compounds like PhIP, with limits of quantification (LOQ) reported to be as low as 6.0 ng/mL. mdpi.com However, for comprehensive metabolite profiling, more sensitive techniques are often required.

Table 1: HPLC Methods for PhIP and Metabolite Analysis

Parameter Method 1 Method 2
Chromatography System Rainin HPLC system SHIMADZU HPLC system
Column TSK-GEL ODS-80 TM C18 (5 μm, 4.6 mm x 150 mm) Luna C18
Mobile Phase Gradient of methanol and 0.1% triethylamine (B128534) (pH 6) Isocratic mixture of water and acetonitrile (30/70, v/v)
Flow Rate 0.75 mL/min Not Specified
Detection UV at 315 nm Diode-Array Detection at 254 nm
Analytes PhIP and PhIP metabolites Biphenyls and their metabolites

This table presents examples of HPLC conditions used for the analysis of PhIP and related compounds, showcasing the versatility of the technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Accelerator Mass Spectrometry (AMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of this compound and other metabolites due to its exceptional sensitivity and selectivity. wikipedia.org This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. wikipedia.org Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with MS/MS, offers even faster and more sensitive analyses, with detection limits for PhIP and its metabolites reaching the picogram per milliliter (pg/mL) level. nih.gov

LC-MS/MS methods have been developed for the simultaneous analysis of PhIP, 4'-OH-PhIP, and their precursors in various matrices. nih.gov These methods often employ a reversed-phase C18 column and a gradient elution with a mobile phase containing formic acid to facilitate ionization. nih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions are monitored for each analyte, ensuring high specificity. nih.govresearchgate.net

Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity, capable of detecting attomole (10⁻¹⁸ mole) quantities of radiolabeled compounds. berkeley.eduresearchgate.net In studies involving this compound, AMS is used to trace the fate of ¹⁴C-labeled PhIP in biological systems at environmentally relevant doses. york.ac.uk This technique has been instrumental in quantifying DNA adducts formed from PhIP in human tissues, providing critical data for risk assessment. york.ac.uk The combination of HPLC with AMS (HPLC-AMS) allows for the separation and quantification of individual radiolabeled metabolites, providing a detailed picture of PhIP's metabolic pathways. berkeley.edu

Table 2: Comparison of Advanced Analytical Techniques

Technique Principle Sensitivity Applications for this compound
LC-MS/MS Separates compounds by chromatography and identifies them by mass-to-charge ratio. High (pg/mL range) nih.gov Quantification in biological fluids and tissues, metabolite profiling. nih.govnih.gov
AMS Measures rare isotopes (e.g., ¹⁴C) with extreme sensitivity. Ultra-high (attomole range) berkeley.edu DNA adduct measurement, low-dose carcinogen tracking. york.ac.uk

This table highlights the key features and applications of LC-MS/MS and AMS in the study of this compound.

Electrochemical Sensing and Other Advanced Detection Methodologies for Research Applications

Electrochemical sensors represent a promising and rapidly developing area for the detection of PhIP and its metabolites. These sensors offer the potential for rapid, cost-effective, and portable analysis. One innovative approach involves the use of molecularly imprinted hydrogels on an electrochemical platform. mdpi.com This technology creates specific recognition sites for PhIP, allowing for highly selective detection with a linear response in the nanogram per milliliter (ng/mL) range and a low detection limit of 0.07 ng/mL. mdpi.comscilit.comresearchgate.net

Other advanced detection strategies include the development of biosensors that mimic the metabolic activation of PhIP. For example, sensors have been fabricated with cytochrome P450 enzymes and DNA to detect the formation of DNA-damaging metabolites. nih.gov While these methods are still largely in the research and development phase, they hold significant potential for future applications in screening and monitoring.

In Vitro Cell Culture and Organ-Specific Models for Mechanistic Research

In vitro models are indispensable for dissecting the cellular and molecular mechanisms underlying the biological effects of this compound. Primary cell cultures and established cell lines provide controlled environments to study metabolism, genotoxicity, and organ-specific toxicity.

Primary Cell Cultures (e.g., Hepatocytes, Dopaminergic Neurons)

Primary cells, being freshly isolated from tissues, closely mimic the in vivo physiological state. Primary hepatocytes are a critical model for studying the metabolism of PhIP, as the liver is the primary site of its biotransformation. nih.gov Studies using primary human and rat hepatocytes have been instrumental in identifying the major metabolic pathways of PhIP, including the formation of this compound. nih.govosti.gov These studies have shown that human hepatocytes can metabolize PhIP to various products, including glucuronide and sulfate (B86663) conjugates of 4'-OH-PhIP. osti.gov The use of primary hepatocytes from different species also allows for the investigation of inter-species differences in metabolism. nih.gov

Emerging research has also utilized primary dopaminergic neurons to investigate the potential neurotoxicity of PhIP and its metabolites. Studies have shown that while PhIP and its metabolite N-OH-PhIP are selectively toxic to dopaminergic neurons in primary mesencephalic cultures, 4'-OH-PhIP does not exhibit significant neurotoxicity. oup.com This highlights the importance of specific metabolic pathways in determining the toxicological profile of PhIP in different organ systems.

Human and Animal Cell Lines in Metabolism and Genotoxicity Studies

Human and animal cell lines are widely used in research on this compound due to their ease of culture and manipulation. Various cell lines, including those derived from the colon, liver, and other organs, have been employed to study the metabolism and genotoxicity of PhIP and its metabolites. nih.govresearchgate.net For example, human colon cancer cell lines like Caco-2 and HCT116 have been used to demonstrate that the metabolite N-OH-PhIP can trigger a DNA damage response. researchgate.net

Studies using intestinal cell lines have been particularly relevant for understanding the effects of PhIP in the colorectum, a target organ for its carcinogenicity. plos.org The use of cell lines with specific genetic modifications, such as those with altered expression of metabolic enzymes or DNA repair proteins, has provided valuable insights into the mechanisms of PhIP-induced genotoxicity. nih.govresearchgate.net These models have helped to establish that the genotoxic effects of PhIP are dependent on its metabolic activation. researchgate.net

Subcellular Fractions and Recombinant Enzyme Systems (e.g., S9, Microsomal Fraction Assays)

The biotransformation of the dietary carcinogen PhIP is a critical area of study, as its metabolic activation is a prerequisite for its genotoxic effects. In vitro systems utilizing subcellular fractions and recombinant enzymes are fundamental tools for elucidating these metabolic pathways.

Subcellular fractions, such as the S9 fraction (post-mitochondrial supernatant) and microsomes (derived from the endoplasmic reticulum), are widely used because they contain a rich complement of drug-metabolizing enzymes. nih.govrsc.org The S9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic reactions. osti.gov Microsomal fractions are particularly enriched in cytochrome P450 (CYP) enzymes, which are crucial for the initial activation of PhIP. nih.gov

Research using these systems has been pivotal in identifying the specific enzymes responsible for PhIP metabolism. The initial, critical step in PhIP's activation is N-hydroxylation to form the proximate carcinogen, N2-OH-PhIP. ugent.beoup.com Studies using microsomes containing recombinant human CYP enzymes expressed in systems like insect cells have allowed for precise kinetic analysis of this reaction. nih.gov Such studies have demonstrated that while human CYP1A2 exhibits the highest maximal velocity (Vmax) for N2-OH-PhIP formation, CYP1A1 shows a higher catalytic efficiency (Vmax/Km), suggesting that extrahepatic CYP1A1 may be more significant in PhIP activation than previously thought. nih.gov Human CYP1B1 has also been shown to metabolize PhIP, primarily to the detoxification product 4'-OH-PhIP, but also to the mutagenic N2-OH-PhIP.

These assay systems are also used to study detoxification pathways. For example, the formation of 4'-OH-PhIP, a non-mutagenic metabolite, is also catalyzed by CYP1A1, CYP1A2, and CYP1B1. nih.gov Furthermore, S9 fractions, which can be supplemented with cofactors like UDPGA, are used to investigate Phase II reactions such as glucuronidation, a major detoxification pathway for PhIP and its metabolites. ugent.beoup.com The use of both human and rat liver S9 fractions in mutagenicity assays (e.g., the Ames test) helps to evaluate species differences in metabolic activation and the potential risk to humans. researchgate.net

EnzymeMetaboliteApparent Km (μM)Vmax (nmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)
Human CYP1A2 N2-OH-PhIP79901.14
4'-OH-PhIP431.50.03
Human CYP1A1 N2-OH-PhIP5.1163.14
4'-OH-PhIP8.27.80.95
Human CYP1B1 N2-OH-PhIP4.50.20.04
4'-OH-PhIP2.20.30.14

This table presents kinetic parameters for the formation of PhIP metabolites by recombinant human CYP enzymes, based on data from scientific studies. nih.gov

In Vivo Animal Models and Genetically Engineered Organisms for Carcinogenesis Research (e.g., Cyp1a2-null, XPA-null, Humanized Mice)

While in vitro systems provide mechanistic data, in vivo animal models are essential for understanding the complex process of carcinogenesis in a whole organism. Genetically engineered mouse models have been particularly instrumental in dissecting the role of specific enzymes and pathways in PhIP-induced cancer. nih.govmdpi.comamegroups.org

The Cyp1a2-null mouse , which lacks the gene for the CYP1A2 enzyme, has been a key model. Based on in vitro data suggesting CYP1A2 is the primary enzyme for PhIP activation, it was expected that these mice would be resistant to PhIP-induced cancer. nih.govoup.com Paradoxically, studies have shown that Cyp1a2-null mice treated with PhIP still develop tumors, including lymphomas and hepatocellular adenomas, sometimes at incidences higher than their wild-type counterparts. nih.govkcl.ac.uk This surprising outcome suggests that while CYP1A2 is a major activator of PhIP in vitro, alternative, CYP1A2-independent pathways are sufficient for carcinogenesis in vivo. nih.gov Some research even suggests a protective role for CYP1A2, possibly through its involvement in detoxification. nih.govkcl.ac.uk Studies in these mice have also revealed that PhIP-DNA adducts, the critical molecular lesions, are still formed in tissues like the mammary gland and colon, further pointing to other activating enzymes, such as CYP1A1. osti.govnih.gov

Humanized mouse models represent a significant advancement for assessing human risk. Because the metabolism of PhIP differs substantially between rodents and humans (humans favor N2-hydroxylation, while rodents favor 4'-hydroxylation), standard rodent models may not accurately predict human susceptibility. nih.govnih.gov Transgenic mice have been developed that express human CYP1A1 and CYP1A2 genes in the absence of their mouse counterparts. nih.govnih.gov Studies using these hCYP1A mice show that their PhIP metabolism more closely mimics that of humans, with a preference for the N2-hydroxylation activation pathway. nih.gov These models can be used to rapidly induce colon carcinogenesis with a combination of PhIP and an inflammatory agent like dextran (B179266) sodium sulfate (DSS), providing a relevant system for studying human colon cancer and testing preventative strategies. nih.gov

Animal ModelPhIP TreatmentKey FindingsReference(s)
Cyp1a2-null Mice Neonatal exposureHigher incidence of lymphoma and hepatocellular adenoma compared to wild-type. nih.gov
Oral gavagePhIP-DNA adducts formed in colon and mammary gland despite lack of CYP1A2. kcl.ac.uk
CYP1A-humanized Mice Oral gavageMetabolism shifted towards N2-hydroxylation (activation), mimicking human metabolism. nih.gov
PhIP + DSSRapid induction of adenocarcinomas in the colon, unlike in wild-type mice. nih.gov

This table summarizes key findings from carcinogenesis studies using genetically engineered mouse models exposed to PhIP.

Biomarker Development and Application in Exposure Research Cohorts (e.g., Urinary Metabolites, DNA Adducts in Leukocytes, Hair Dosimetry)

To bridge the gap between dietary exposure and cancer risk in human populations, researchers rely on biomarkers that reflect the internal dose, metabolic activation, and biological effects of PhIP.

Urinary Metabolites: The analysis of PhIP and its metabolites in urine is a non-invasive method to assess recent exposure and metabolic phenotype. oup.comnih.gov Following consumption of cooked meat, humans excrete a variety of metabolites, including unmetabolized PhIP, PhIP-N2-glucuronide, 4'-PhIP-sulfate, and glucuronide conjugates of the activated N2-OH-PhIP. oup.comaacrjournals.org The profile of these metabolites can provide insights into an individual's metabolic balance between activation and detoxification pathways. aacrjournals.org For instance, the ratio of activating (e.g., N2-OH-PhIP-glucuronides) to detoxifying metabolites can indicate individual susceptibility. Studies have shown that the urinary metabolite profile can be predictive of PhIP-DNA adduct levels in colon tissue. aacrjournals.org

DNA Adducts in Leukocytes: The most direct biomarker of genotoxic effect is the measurement of DNA adducts. The primary adduct formed by PhIP is N2-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). oup.com While measuring adducts in target tissues like the colon is invasive, circulating white blood cells (leukocytes) offer a surrogate tissue. Studies in both animals and humans have demonstrated the formation of PhIP-DNA adducts in leukocytes following exposure. oup.comtandfonline.comnih.govnih.gov Adduct levels in leukocytes have been shown to correlate with adduct levels in some internal organs, making them a valuable tool for molecular epidemiology studies investigating the link between PhIP exposure and cancer risk. umich.edu

Hair Dosimetry: To assess long-term exposure, which is more relevant for chronic diseases like cancer, hair analysis has emerged as a promising technique. PhIP and other heterocyclic amines are incorporated into growing hair shafts, where they remain for extended periods. researchgate.net Studies have demonstrated a dose-dependent accumulation of PhIP in hair in both animal models and human feeding studies. researchgate.netnih.govnih.gov The amount of PhIP in hair has been correlated with dietary intake, making it a robust biomarker of long-term exposure that is less affected by daily dietary variations than urinary markers. nih.govresearchgate.net

Biomarker TypeSpecific Marker(s)MatrixInformation ProvidedReference(s)
Urinary Metabolite N2-OH-PhIP-N2-glucuronide, 4'-PhIP-sulfateUrineShort-term exposure; metabolic phenotype (activation vs. detoxification). oup.com, aacrjournals.org, nih.gov
DNA Adduct dG-C8-PhIPLeukocytes, TissuesBiologically effective dose; DNA damage. oup.com, oup.com, nih.gov
Exposure Dosimeter PhIP (parent compound)HairLong-term, cumulative exposure. researchgate.net, nih.gov

This table outlines key biomarkers used in PhIP exposure and risk assessment.

Computational and Systems Biology Approaches for Mechanistic Insights (e.g., Molecular Docking, Transcriptional Regulation Studies)

Computational and systems biology approaches provide powerful in silico tools to complement experimental studies, offering deeper mechanistic insights into the actions of PhIP and its metabolites.

Molecular Docking: This computational technique is used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. In PhIP research, docking has been used to model the interaction of PhIP metabolites with metabolic enzymes and cellular targets. For example, studies have docked the activated metabolite, N2-OH-PhIP, into the active sites of detoxification enzymes like Glutathione (B108866) S-transferases (GSTs) to understand the structural basis of their interaction. neuropharmac.com Other studies have used docking to explore how PhIP might interact with key signaling proteins. One study suggested that PhIP binds to the DAF-16 transcription factor in C. elegans, potentially explaining its effects on circadian rhythms and oxidative stress. nih.gov Docking has also been used to predict how PhIP might form adducts with other molecules like creatinine, which could inhibit its formation during cooking. uky.edu

Transcriptional Regulation Studies: High-throughput transcriptomic analyses (e.g., RNA sequencing) are used to investigate how PhIP exposure alters global gene expression patterns, providing a systems-level view of its biological effects. In cancer cells, re-expression of the protein PHIP (Pleckstrin Homology Domain Interacting Protein, not to be confused with the carcinogen) has been shown to regulate the expression of hundreds of genes, including the cell cycle regulator CDK6. researchgate.net Studies on the carcinogen PhIP have shown it can alter the expression of genes involved in critical cancer-related pathways, such as the JAK/STAT and MAPK signaling pathways. researchgate.net In rat colon tissue, PhIP exposure activated the expression of oncogenes like c-fos and c-jun while inhibiting tumor suppressor genes like p16 and Rb. cancer-genetics.org These approaches help to build comprehensive models of PhIP's carcinogenic mechanisms beyond its direct DNA-damaging effects.

Modulatory Factors and Research Interventions Affecting N2 Methyl 4 Oh Phip Bioactivity

Impact of Dietary Components and Bioactive Compounds on N2-Methyl-4'-OH-PhIP Metabolism and Effects in Research Models

The formation and bioactivity of this compound, a metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), can be influenced by various dietary components. Research has shown that certain bioactive compounds found in foods may modulate the metabolic pathways of PhIP, potentially altering the production of its metabolites. vulcanchem.com

For instance, studies have explored how dietary interventions could affect the formation of PhIP metabolites. vulcanchem.com While direct research on this compound is limited, the broader context of PhIP metabolism suggests that dietary factors which influence the activity of metabolic enzymes could play a role. For example, some dietary compounds have been shown to modulate PhIP toxicity. vulcanchem.com

In a study investigating the effects of beverage consumption on PhIP-DNA adduct levels in the prostate, red wine consumption was inversely associated with these adduct levels. nih.gov This suggests that components within red wine may influence PhIP metabolism or its subsequent effects. nih.gov

Furthermore, research into the bioactivity of compounds from sources like tomato bagasse and various plant extracts highlights the potential for dietary components to exert antioxidant and anti-inflammatory effects. mdpi.comnih.gov These properties could theoretically counteract some of the downstream effects of carcinogenic metabolites, although direct evidence linking them to this compound is not yet established. The metabolism of polyphenols from various foods can lead to a range of smaller, potentially bioactive metabolites that circulate in the body and may interact with various cellular processes. acs.org

It is important to note that the bioaccessibility and, consequently, the bioactivity of these dietary compounds can be influenced by factors such as the food matrix and processing methods, like ohmic heating. mdpi.com

Table 1: Influence of Dietary Components on PhIP Metabolism and Bioactivity in Research Models

Dietary Component/InterventionResearch Model/ContextObserved EffectPotential Relevance to this compound
Red WineHuman prostate cancer casesInverse association with PhIP-DNA adduct levels. nih.govMay modulate metabolic pathways leading to or affecting the bioactivity of PhIP metabolites.
Blueberry ExtractGeneral PhIP toxicity studiesMentioned as a dietary component that can modulate PhIP toxicity. vulcanchem.comCould potentially influence the formation or effects of this compound.
PolyphenolsGeneral researchCan be metabolized into various bioactive compounds with antioxidant and anti-inflammatory properties. nih.govacs.orgThe resulting metabolites could potentially mitigate downstream effects of carcinogenic compounds.

Genetic Variability in Xenobiotic-Metabolizing Enzymes and Susceptibility to this compound Bioactivation

Genetic polymorphisms in xenobiotic-metabolizing enzymes are a significant factor in the interindividual variability of PhIP metabolism and, by extension, the formation of metabolites like this compound. vulcanchem.com The bioactivation of PhIP is a multi-step process involving several key enzymes, and genetic differences in these enzymes can alter the balance between detoxification and activation pathways. ugent.be

The initial and critical step in the bioactivation of PhIP is the N-hydroxylation to form N-hydroxy-PhIP, a reaction primarily catalyzed by cytochrome P450 1A2 (CYP1A2). ugent.beaacrjournals.org Genetic polymorphisms in the CYP1A2 gene can lead to variations in enzyme activity. aacrjournals.org Individuals with a rapid CYP1A2 phenotype may convert PhIP to its N-hydroxy derivative more efficiently. aacrjournals.org While this is a bioactivation step, subsequent detoxification pathways are also crucial.

Following N-hydroxylation, N-hydroxy-PhIP can be further activated through O-esterification by enzymes such as N-acetyltransferases (NATs) and sulfotransferases (SULTs). ugent.benih.gov Genetic polymorphisms in NAT2 are well-documented and can significantly affect an individual's capacity to acetylate various compounds. researchgate.net These polymorphisms in NAT2 may modify cancer risk following exposure to PhIP. researchgate.net

Conversely, detoxification of PhIP and its metabolites is also subject to genetic variation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway. aacrjournals.org Polymorphisms in UGT genes, such as UGT1A1, can result in reduced enzyme activity, leading to a decreased ability to detoxify N-hydroxy-PhIP. aacrjournals.orgosti.gov Specifically, the UGT1A1*28 variant has been associated with lower protein expression and reduced glucuronidation activity. osti.gov

The interplay between these polymorphic enzymes determines the metabolic fate of PhIP and the levels of its various metabolites, including the potential for formation of this compound. vulcanchem.com The balance between hydroxylation and methylation pathways, and how genetic polymorphisms influence this balance, is an area requiring further investigation to understand individual susceptibility. vulcanchem.com

Table 2: Key Xenobiotic-Metabolizing Enzymes in PhIP Metabolism and the Impact of Genetic Polymorphisms

Enzyme FamilySpecific Enzyme(s)Role in PhIP MetabolismImpact of Genetic Polymorphism
Cytochrome P450 (CYP)CYP1A2N-hydroxylation (bioactivation). ugent.beVariations in activity can alter the rate of N-hydroxy-PhIP formation. aacrjournals.org
CYP1A1, CYP1B1Also contribute to PhIP metabolism, particularly in extrahepatic tissues. nih.govnih.govPolymorphisms may influence tissue-specific bioactivation.
N-acetyltransferase (NAT)NAT2O-acetylation of N-hydroxy-PhIP (bioactivation). researchgate.net"Slow" or "rapid" acetylator phenotypes can affect the rate of formation of reactive esters. researchgate.net
Sulfotransferase (SULT)SULT1A1O-sulfonation of N-hydroxy-PhIP (bioactivation). oup.comPolymorphisms can lead to interindividual differences in bioactivation capacity. oup.com
UDP-glucuronosyltransferase (UGT)UGT1A1, UGT1A10Glucuronidation of PhIP and N-hydroxy-PhIP (detoxification). aacrjournals.orgosti.govnih.govPolymorphisms (e.g., UGT1A1*28) can decrease detoxification efficiency. osti.gov

Interindividual Differences in Metabolic Pathways and DNA Adduct Formation in Research Contexts

Significant interindividual differences have been observed in the metabolic pathways of PhIP and the subsequent formation of DNA adducts in various research settings. aacrjournals.orgnih.gov These variations are attributed to a combination of factors, including genetic polymorphisms in metabolizing enzymes and the influence of dietary components.

The balance between the bioactivation and detoxification of PhIP is critical in determining the level of DNA damage. aacrjournals.org Bioactivation, primarily through N-hydroxylation by CYP1A2 and subsequent esterification, leads to reactive metabolites that can bind to DNA, forming adducts. ugent.be Detoxification pathways, such as glucuronidation, convert PhIP and its metabolites into more water-soluble forms that can be excreted. ugent.be

Studies in human volunteers have demonstrated substantial variability in the urinary metabolite profiles of PhIP. aacrjournals.org For example, the levels of N-hydroxy-PhIP-N2-glucuronide, a major metabolite, can vary significantly among individuals. aacrjournals.org This variability in metabolic profiles has been linked to differences in DNA adduct levels in tissues like the colon. aacrjournals.org Research has shown a negative correlation between the levels of urinary N-hydroxy-PhIP-N2-glucuronide and colon PhIP-DNA adducts, suggesting that efficient glucuronidation plays a protective role by detoxifying the reactive N-hydroxy-PhIP intermediate. aacrjournals.org

The formation of PhIP-DNA adducts, a marker of genotoxicity, also shows considerable interindividual variation. osti.govnih.gov Studies have detected PhIP-DNA adducts in human prostate tissue, with levels varying widely among individuals. nih.gov This variability is likely influenced by the interplay of metabolic enzyme activities, which are in turn affected by genetic makeup. osti.gov For example, a positive correlation has been reported between CYP1A2 activity and PhIP-DNA adduct levels in human liver microsomes, indicating that higher bioactivation capacity can lead to more DNA damage. osti.gov

The use of highly sensitive techniques like accelerator mass spectrometry has enabled the detection and quantification of DNA adducts even at low, diet-relevant exposure levels, further highlighting these interindividual differences. aacrjournals.org

Table 3: Interindividual Variability in PhIP Metabolism and DNA Adduct Formation

ParameterObservation in ResearchImplication
Urinary Metabolite ProfileSignificant variation in the levels of different PhIP metabolites among individuals. aacrjournals.orgReflects individual differences in the activity of various metabolic pathways.
N-hydroxy-PhIP-N2-glucuronide LevelsHigh interindividual variability in the formation of this major detoxification metabolite. nih.govHigher levels are associated with lower colon DNA adducts, indicating a protective effect of glucuronidation. aacrjournals.org
DNA Adduct LevelsWide range of PhIP-DNA adduct levels observed in human tissues such as the colon and prostate. aacrjournals.orgnih.govIndicates varying degrees of DNA damage and potential cancer risk among individuals exposed to PhIP.
Enzyme Activity CorrelationPositive correlation between CYP1A2 activity and PhIP-DNA adduct formation in vitro. osti.govDemonstrates the direct impact of metabolic enzyme activity on the extent of genotoxicity.

Future Directions and Emerging Research Avenues in N2 Methyl 4 Oh Phip Studies

High-Throughput Screening and Omics Technologies for Comprehensive Molecular Analysis

Future investigations into N2-Methyl-4'-OH-PhIP will increasingly rely on high-throughput screening (HTS) and "omics" technologies to achieve a comprehensive understanding of its molecular interactions and effects. These approaches allow for the rapid and simultaneous analysis of thousands of molecular changes within a biological system.

Metabolomics, particularly using high-resolution liquid chromatography-mass spectrometry (LC-MS), has already been instrumental in the initial identification of this compound as a novel metabolite in mouse models. nih.gov A comprehensive investigation utilizing a metabolomic approach successfully characterized 17 urinary PhIP metabolites, including this compound, revealing complex metabolic pathways influenced by specific enzyme systems like CYP1A2. nih.gov

Future applications of omics in this field will expand beyond discovery. Spatially resolved omics, for instance, can provide insights into the distribution of this compound and its downstream effects within the heterogeneous microenvironment of target tissues like the prostate or colon. nih.gov Integrating multi-omics data—such as transcriptomics, proteomics, and metabolomics—will be key to constructing a holistic view of the cellular response to this specific metabolite, moving from simple identification to understanding its functional impact on molecular networks. tum.deacs.org

Table 1: Application of Omics Technologies in this compound Research

Omics TechnologyApplication AreaPotential Insights
Metabolomics Discovery & QuantificationIdentification of this compound in biological samples (urine, tissue); quantification of its formation relative to other PhIP metabolites. nih.gov
Transcriptomics Gene Expression AnalysisIdentifying genes and pathways (e.g., cell cycle, DNA repair) that are up- or down-regulated in response to this compound exposure.
Proteomics Protein Expression & PTMsAnalyzing changes in protein expression and post-translational modifications (PTMs) to understand functional cellular responses. acs.org
Adductomics DNA/Protein AdductsQuantifying the formation of specific DNA or protein adducts formed by this compound, if any, to assess its genotoxic potential. nih.gov
Spatially Resolved Omics Tissue DistributionMapping the location of this compound and its metabolic products within specific regions of a target organ to link molecular events to tissue pathology. nih.gov

Advanced Mechanistic Elucidation of Non-DNA Adduct-Mediated Effects and Their Biological Consequences

The carcinogenicity of PhIP and its metabolites has traditionally been attributed to the formation of DNA adducts, which can lead to genetic mutations. aacrjournals.orgaacrjournals.orgunimedizin-mainz.de However, there is growing interest in biological effects that are not mediated by direct DNA damage. An important future direction is to determine whether this compound contributes to carcinogenesis through non-DNA adduct-mediated mechanisms.

For example, the parent compound PhIP has been reported to have estrogenic properties, which could promote cell proliferation in hormone-sensitive tissues like the breast and prostate, thereby contributing to tumor development. osti.gov It is currently unknown if this compound shares this activity. Future studies employing receptor binding assays and reporter gene assays are needed to investigate its potential as an endocrine disruptor.

Other non-genotoxic mechanisms could include the generation of oxidative stress, leading to lipid peroxidation and the formation of secondary DNA-reactive species, or the alteration of cellular signaling pathways that control cell growth, differentiation, and apoptosis. nih.gov The neutralization of the negative charge on DNA by methyl phosphate (B84403) adducts, for example, can affect the binding affinity of DNA to regulatory proteins, representing another subtle, non-adduct mechanism with potentially significant biological consequences. acs.org Elucidating these alternative mechanisms is crucial for a complete understanding of the metabolite's role in toxicity and disease.

Development of Predictive Models for Carcinogenic Potency and Risk Assessment in Research Settings

Developing robust predictive models is essential for estimating the carcinogenic potential of chemicals and for prioritizing them for further toxicological testing. In the context of this compound, future research will focus on incorporating data on this specific metabolite into advanced predictive frameworks.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. acs.orgacs.org As more experimental data on the biological effects of this compound become available, it can be used to train and validate QSAR models. This will help to predict its carcinogenic potency relative to PhIP and other metabolites, such as the well-studied N2-OH-PhIP.

Another powerful approach is toxicogenomics, which uses gene expression data from short-term studies to predict long-term carcinogenic outcomes. biorxiv.org By exposing cell cultures or animal models to this compound and analyzing the resulting changes in gene expression, researchers can identify predictive biomarker signatures of carcinogenicity. These models can significantly reduce the time and resources required compared to traditional 2-year rodent bioassays. biorxiv.org Integrating these predictive models will be vital for a more nuanced research-based risk assessment, distinguishing the specific hazard posed by this compound from that of the parent compound.

Table 2: Predictive Modeling Approaches for this compound

Model TypeDescriptionApplication to this compound
QSAR (Quantitative Structure-Activity Relationship) Computationally predicts toxicity based on chemical structure and properties. acs.orgEstimate the carcinogenic potency of this compound based on its molecular descriptors compared to a library of known carcinogens.
Toxicogenomics Uses gene expression profiles from short-term exposures to predict long-term toxicity, such as cancer. biorxiv.orgDevelop a gene expression signature specific to this compound exposure to classify its carcinogenic potential.
PBTK Modeling (Physiologically Based Toxicokinetic) Mathematically simulates the absorption, distribution, metabolism, and excretion of a chemical.Model the formation and disposition of this compound in different species to extrapolate findings from animal models to humans.
Systems Biology Integrates multi-omics data to model perturbations in biological networks.Map the pathways disrupted by this compound to identify key events in its mode of action.

Exploration of this compound in Broader Toxicological Contexts and Mixtures

Humans are never exposed to single chemicals in isolation. PhIP is consumed as part of a complex mixture of compounds present in cooked meat, and it is metabolized into numerous derivatives within the body. aacrjournals.org Therefore, a critical future research avenue is to study the toxicology of this compound not as an isolated agent, but within the context of chemical mixtures. nih.gov

The biological effect of a mixture can be additive (the combined effect equals the sum of individual effects), synergistic (the combined effect is greater than the sum), or antagonistic (the combined effect is less than the sum). europa.eumdpi.com It is plausible that other dietary components or co-existing environmental chemicals could influence the enzymes that produce or detoxify this compound. For instance, certain compounds can induce or inhibit cytochrome P450 enzymes, potentially altering the metabolic fate of PhIP and shifting the balance towards or away from the formation of this compound. nih.govpan-europe.info

Future research should employ mixture toxicity study designs to investigate these interactions. This could involve co-exposing cell or animal models to this compound along with other relevant dietary compounds (e.g., other heterocyclic amines, polycyclic aromatic hydrocarbons) to determine if its toxicological profile is altered. Understanding these interactions is essential for a realistic assessment of the health risks associated with dietary PhIP exposure. nih.gov

Refinement of Animal Models for Translational Research on Carcinogen Susceptibility

Animal models are indispensable for studying carcinogenesis, but their direct relevance to human health (translational value) can be limited by interspecies differences in metabolism. frontiersin.org Future research on this compound will require the use of refined and specialized animal models to better predict human susceptibility.

Standard rodent models have been foundational in establishing the carcinogenicity of PhIP. iiarjournals.orgoup.com However, significant progress has been made with the development of genetically engineered mouse models. For example, Cyp1a2-null mice, which lack a key enzyme for PhIP activation, have paradoxically shown that PhIP-induced carcinogenesis can proceed through alternative pathways. nih.gov

To enhance translational relevance, "humanized" mouse models, which express human metabolic genes like CYP1A2 or human sulfotransferases, are becoming increasingly important. nih.govoup.com These models provide a more accurate in vivo system for studying the specific metabolic pathways, including the formation of this compound, that are most relevant to humans. Future studies using these advanced models can help determine the precise contribution of this compound to PhIP-induced DNA damage and tumor formation in a system that more closely mimics human physiology, ultimately improving our ability to translate animal findings to human risk assessment. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the structural characteristics of N2-Methyl-4'-OH-PhIP, and how is it distinguished from related metabolites like N-OH-PhIP?

  • Methodological Answer : Structural identification relies on spectroscopic techniques (e.g., NMR, mass spectrometry) to differentiate substituents. For example, the hydroxyl group at the 4' position and methyl group at the N2 position are key identifiers. Comparative analysis with N-OH-PhIP (CAS 124489-20-9) reveals distinct mass-to-charge ratios (e.g., molecular weight 240.261 g/mol for N-OH-PhIP vs. 225.25 g/mol for PhIP) .

Q. What experimental models are commonly used to evaluate the neurotoxic potential of this compound?

  • Methodological Answer : Primary midbrain neuronal cultures are widely employed to assess dopaminergic toxicity. Immunocytochemistry with anti-TH (tyrosine hydroxylase) and anti-MAP2 antibodies quantifies neuronal loss (e.g., 37% reduction in TH+ neurons at 1 μM PhIP vs. controls) . Dose-response studies (0.1–10 μM) and neurite length analysis (e.g., 694 neurites analyzed per condition) are critical for validating selective toxicity .

Q. How does this compound differ mechanistically from genotoxic metabolites like N-OH-PhIP?

  • Methodological Answer : N-OH-PhIP forms reactive nitrenium ions that bind DNA/proteins, driving genotoxicity and neurotoxicity. In contrast, 4'-OH-PhIP lacks genotoxic activity, as shown by DNA-adduct assays and neuronal viability studies (no TH+ neuron loss at 1 μM) . Structural analysis (e.g., hydroxylation site) and Ames tests can clarify metabolic pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data between this compound and its metabolites?

  • Methodological Answer :

  • Comparative dose-response studies : Test equimolar concentrations (e.g., 0.1–10 μM) across metabolites to identify toxicity thresholds .
  • Mechanistic profiling : Use genotoxicity assays (e.g., comet assays for DNA damage) and proteomic analysis to differentiate pathways. For example, N-OH-PhIP’s nitrenium ion formation correlates with dopaminergic cell loss, while 4'-OH-PhIP’s lack of genotoxicity explains its inertness .
  • Model validation : Replicate findings in in vivo models (e.g., rodent midbrain) to confirm in vitro selectivity .

Q. What frameworks (e.g., PICOT) guide robust experimental design for studying metabolite-specific neurotoxicity?

  • Methodological Answer :

  • PICOT Framework :
  • Population : Primary murine dopaminergic neurons.
  • Intervention : Exposure to this compound, N-OH-PhIP, and 4'-OH-PhIP (1–10 μM).
  • Comparison : Vehicle controls and PhIP-treated neurons.
  • Outcome : TH+ neuron density, neurite length, and apoptosis markers (caspase-3).
  • Time : 24–72 hr exposure .
  • Data Triangulation : Combine immunocytochemistry, HPLC metabolite quantification, and transcriptomics (e.g., CYP1A2 expression) to validate mechanisms .

Q. How should researchers address ethical and reproducibility challenges in neurotoxicity studies?

  • Methodological Answer :

  • Ethical compliance : Adhere to institutional guidelines for in vitro models (e.g., minimizing animal-derived cultures via iPSC-derived neurons) .
  • Reprodubility safeguards :
  • Blinded analysis : Use automated cell counters to quantify TH+ neurons, reducing observer bias .
  • Open protocols : Share detailed methods (e.g., FeCl₃/NaOH preparation for pH-stable solutions) to standardize conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.